3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide
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Overview
Description
3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide is a synthetic compound that features an imidazole ring, an azetidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The imidazole and azetidine rings are then coupled using suitable reagents and conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The compound can participate in substitution reactions, especially at the imidazole and azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.
Scientific Research Applications
3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The azetidine ring may interact with biological membranes, altering their properties. The carboxamide group can form hydrogen bonds with proteins, influencing their function.
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid are structurally related.
Uniqueness: 3-[(2-methyl-1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide is unique due to the combination of the imidazole and azetidine rings, along with the carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-14-18-9-10-20(14)11-16-12-21(13-16)17(22)19-8-7-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,19,22) |
InChI Key |
OKZYAVLZEOYJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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